2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid
CAS No.: 1258650-49-5
Cat. No.: VC3380334
Molecular Formula: C7H9BrN4O3
Molecular Weight: 277.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258650-49-5 |
|---|---|
| Molecular Formula | C7H9BrN4O3 |
| Molecular Weight | 277.08 g/mol |
| IUPAC Name | 2-[(5-amino-3-bromo-1-methylpyrazole-4-carbonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C7H9BrN4O3/c1-12-6(9)4(5(8)11-12)7(15)10-2-3(13)14/h2,9H2,1H3,(H,10,15)(H,13,14) |
| Standard InChI Key | UWKQHRBXXNTKHL-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)Br)C(=O)NCC(=O)O)N |
| Canonical SMILES | CN1C(=C(C(=N1)Br)C(=O)NCC(=O)O)N |
Introduction
Chemical Properties and Structure
2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid possesses a well-defined chemical structure that contributes to its potential biological activities. The compound contains a central pyrazole ring with specific substituents that determine its chemical behavior and reactivity patterns.
Structural Features
The molecular structure consists of a 1-methyl-1H-pyrazole core with several key substituents: an amino group at position 5, a bromine atom at position 3, and a formamido-linked glycine moiety at position 4. This arrangement creates a molecule with multiple functional groups capable of forming hydrogen bonds and other interactions with biological targets .
Physical and Chemical Properties
The compound exists as a solid at room temperature and exhibits properties typical of both heterocyclic compounds and amino acids. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid
The presence of multiple hydrogen bond donors and acceptors suggests that this compound would exhibit good solubility in polar solvents and potentially form interactions with aqueous biological environments. The carboxylic acid group would likely be ionized at physiological pH, enhancing water solubility while potentially affecting membrane permeability .
The compound can be referenced using various naming systems and identification codes, which are essential for accurate scientific communication and database searching.
Naming Systems
The IUPAC name for this compound is 2-[(5-amino-3-bromo-1-methylpyrazole-4-carbonyl)amino]acetic acid, though it is also commonly referred to as N-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]glycine . The former emphasizes the formamido linkage, while the latter highlights the glycine component. Both names accurately describe the same molecular structure but from different perspectives.
Identification Codes and Structural Representations
Various codes and notations are used to uniquely identify this compound in chemical databases and literature. Table 2 provides a comprehensive listing of these identifiers.
Table 2: Identification Codes for 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid
Synthesis and Preparation
The synthesis of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid involves several chemical transformations that must be carefully controlled to ensure high yield and purity.
Synthetic Routes
The synthesis typically begins with 5-amino-1-methyl-1H-pyrazole derivatives as starting materials. The general synthetic pathway involves bromination of the pyrazole ring, followed by installation of the formamido-glycine portion through coupling reactions. These reactions utilize established organic chemistry techniques such as nucleophilic substitution and condensation reactions.
The bromination step is typically highly regioselective, targeting the 3-position of the pyrazole ring due to the electronic effects of existing substituents. This reaction usually employs bromine or N-bromosuccinimide under carefully controlled conditions to prevent over-bromination or side reactions.
Reaction Conditions and Considerations
The synthesis requires careful attention to reaction conditions such as temperature, pH, and solvent selection. Table 3 outlines critical parameters that must be controlled during the synthesis process.
Table 3: Critical Parameters for the Synthesis of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid
| Reaction Step | Key Parameters | Considerations |
|---|---|---|
| Bromination | Temperature, equivalents of brominating agent, reaction time | Low temperatures typically favor regioselectivity; excess brominating agent may lead to multiple bromination |
| Carbonyl activation | Activating agent, solvent, temperature | Efficient activation is crucial for successful coupling with glycine |
| Amide formation | pH, temperature, coupling reagents | Neutral to slightly basic conditions typically favor amide formation |
| Purification | Chromatography conditions, crystallization parameters | Multiple functional groups may complicate purification |
The synthesis requires expertise in handling moisture-sensitive reagents and potentially hazardous chemicals such as brominating agents. The multiple functional groups present in the final compound can also complicate purification procedures, often necessitating a combination of chromatographic techniques and recrystallization.
Biological Activities and Applications
The structural features of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid suggest potential biological activities that could be harnessed for therapeutic applications.
Structure-Activity Relationships
Several structural features likely contribute to the compound's biological activity profile:
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The pyrazole ring provides a rigid scaffold that can interact with hydrophobic pockets in protein targets.
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The bromine atom may enhance binding affinity to targets through halogen bonding or by increasing lipophilicity.
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The amino group serves as a hydrogen bond donor, potentially forming key interactions with receptor sites.
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The formamido-glycine portion introduces flexibility and additional hydrogen bonding capabilities.
These structural elements collectively determine the compound's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, target binding, and metabolism .
Pharmacological Properties
Understanding the pharmacological properties of 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid is essential for assessing its potential as a therapeutic agent.
| Parameter | Value | Compliance with Lipinski's Rule of Five | Comments |
|---|---|---|---|
| Molecular Weight | 277.08 g/mol | Yes (<500) | Well within acceptable range for oral bioavailability |
| Hydrogen Bond Donors | Approximately 3 | Yes (≤5) | Amino and carboxylic acid groups |
| Hydrogen Bond Acceptors | Approximately 7 | Yes (≤10) | Nitrogen and oxygen atoms |
| Calculated LogP | Not provided in sources | Cannot assess | Likely moderate due to balance of hydrophilic and lipophilic groups |
| Rotatable Bonds | Approximately 4 | Yes (<10) | Suggests reasonable conformational flexibility |
The relatively high cost per milligram suggests that the synthesis of this compound involves multiple steps or challenging purification procedures. The pricing structure also indicates that the compound is currently positioned as a specialty research chemical rather than a bulk intermediate or active pharmaceutical ingredient .
Future Research Directions
Research on 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid remains in the early stages, with several promising avenues for future investigation.
Gaps in Current Knowledge
Based on the available literature, several knowledge gaps exist that warrant further research:
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Detailed mechanistic studies of biological activities
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Comprehensive structure-activity relationship analyses
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ADME properties and pharmacokinetic profiles
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Optimization of synthetic routes for improved yield and purity
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Exploration of derivatization to enhance specific properties
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Target identification and validation studies
Addressing these gaps would significantly advance understanding of this compound's potential applications and limitations .
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